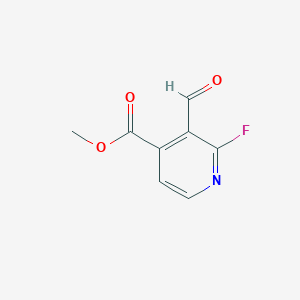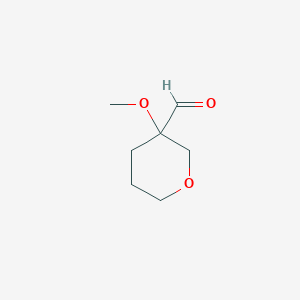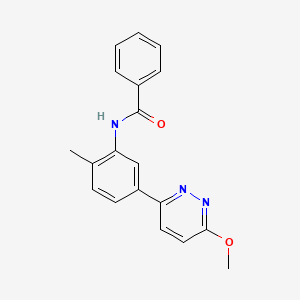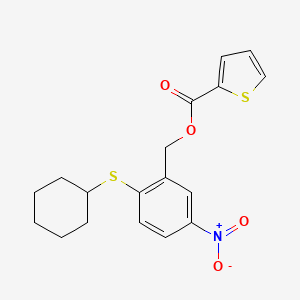![molecular formula C14H10N2S2 B2784710 4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole CAS No. 303148-84-7](/img/structure/B2784710.png)
4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole is a chemical compound with the molecular formula C14H10N2S2 . It has an average mass of 270.373 Da and a mono-isotopic mass of 270.028534 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C14H10N2S2 and a molecular weight of 270.37 .Mechanism of Action
The mechanism of action of 4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole is not fully understood. However, studies have suggested that it may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits low toxicity towards normal cells, making it a potentially safe and effective anti-cancer agent. It has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of knowledge regarding its mechanism of action, which may hinder its further development as a drug candidate.
Future Directions
Future research on 4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, studies should explore its potential applications in other fields, such as materials science and agriculture. Further investigation into the compound's pharmacokinetics and toxicity profile is also necessary for its potential use as a drug candidate.
Synthesis Methods
The synthesis of 4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole can be achieved through various methods, including the reaction of 4-bromo-1,2,3-thiadiazole with phenylsulfanylbenzene in the presence of a palladium catalyst. Another method involves the reaction of 4-(phenylsulfanyl)phenylhydrazine with carbon disulfide in the presence of sodium hydroxide.
Scientific Research Applications
4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
4-(4-phenylsulfanylphenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S2/c1-2-4-12(5-3-1)18-13-8-6-11(7-9-13)14-10-17-16-15-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUCVPVPOMQVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2784629.png)
![3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2784630.png)
![N'-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2784631.png)








![N-1,3-benzodioxol-5-yl-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2784648.png)
